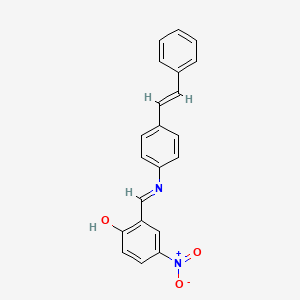
4-(Allyloxy)-3,5-dimethylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allyloxy)-3,5-dimethylbenzonitrile is an organic compound characterized by the presence of an allyloxy group attached to a benzonitrile core, with two methyl groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-3,5-dimethylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylbenzonitrile.
Allylation Reaction: The nitrile compound undergoes an allylation reaction with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: The allyloxy group can undergo oxidation to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation for nitrile reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Allyloxy)-3,5-dimethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Allyloxy)-3,5-dimethylbenzonitrile depends on its specific application:
In Organic Synthesis: Acts as a reactive intermediate, participating in various chemical transformations.
In Biological Systems: The allyloxy group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The nitrile group can also form hydrogen bonds with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
4-(Allyloxy)-2-hydroxybenzophenone: Known for its use as a UV absorber in polymers.
4-(Allyloxy)-3-methylbenzonitrile: Similar structure but with only one methyl group, leading to different reactivity and applications.
4-(Methoxy)-3,5-dimethylbenzonitrile: The methoxy group provides different electronic properties compared to the allyloxy group.
Propriétés
Numéro CAS |
100191-87-5 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3,5-dimethyl-4-prop-2-enoxybenzonitrile |
InChI |
InChI=1S/C12H13NO/c1-4-5-14-12-9(2)6-11(8-13)7-10(12)3/h4,6-7H,1,5H2,2-3H3 |
Clé InChI |
YBVGKMVTIIYKTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCC=C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)


![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)




![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11995973.png)

